N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a synthetic compound with potential pharmacological applications. It belongs to a class of compounds known for their biological activities, particularly as inhibitors in various enzymatic processes. The compound's structure features a quinazoline moiety, which is often associated with diverse biological effects, including anticancer and antimicrobial properties.
The compound can be synthesized through various methods, which have been explored in recent studies focusing on its chemical properties and potential applications in medicinal chemistry. It is cataloged under the Chemical Abstracts Service number 710287-16-4, with a molecular formula of C24H19N3O2S and a molar mass of 413.49 g/mol .
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is classified as an acetamide derivative. Its structure incorporates both an acetylphenyl group and a quinazoline-based thioether, which contribute to its unique chemical behavior and potential biological activity.
The synthesis of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can be achieved through several synthetic routes. A notable method involves the reaction of 4-acetylphenol with thiourea derivatives followed by acylation processes to introduce the quinazoline moiety.
The molecular structure of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide consists of:
The compound has a density of approximately 1.34 g/cm³ and a predicted pKa value of 12.14, indicating its basic nature in solution . These properties are crucial for understanding its solubility and reactivity in biological systems.
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions:
In studies involving similar compounds, reactions were monitored using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm product formation and structural integrity .
The mechanism of action for N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is primarily linked to its ability to inhibit specific enzymes, potentially including tyrosinase or other targets involved in cellular signaling pathways.
Research indicates that compounds with similar structures exhibit significant inhibitory activity against various enzymes, suggesting that this compound may function through competitive inhibition or allosteric modulation .
Relevant data from studies indicate that similar compounds exhibit varying degrees of stability based on their molecular structure and substituents .
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide shows promise in several scientific domains:
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide (CAS 710287-16-4) is a synthetically designed small molecule with the molecular formula C₂₄H₁₉N₃O₂S and a molecular weight of 413.5 g/mol. Its structure integrates three pharmacologically significant moieties: a 4-phenylquinazoline core, a thioether linkage, and an N-(4-acetylphenyl)acetamide group. The quinazoline ring system provides a planar heteroaromatic scaffold capable of π-π stacking interactions with biological targets, while the thioether bridge (-S-CH₂-CO-) enhances conformational flexibility and membrane permeability. The 4-acetylphenylacetamide moiety contributes hydrogen-bonding capacity via the amide carbonyl and N-H groups, alongside hydrophobic character through its phenyl ring. This strategic hybridization enables multitarget engagement, as evidenced by its role in enzyme inhibition studies, particularly against tyrosinase and PARP-1 (poly(ADP-ribose) polymerase-1) .
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
IUPAC Name | N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Molecular Formula | C₂₄H₁₉N₃O₂S |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Hydrogen Bond Acceptors | 5 (carbonyl O, quinazoline N atoms) |
Hydrogen Bond Donors | 1 (amide NH) |
Rotatable Bonds | 6 (enabling conformational adaptability) |
Predicted logP | ~3.2 (moderate lipophilicity) |
Experimental characterization confirms its crystalline solid state with a density of 1.34 g/cm³ and basic character (predicted pKa = 12.14). The compound exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide and dimethylformamide, aligning with typical pharmacokinetic profiles of quinazoline-based therapeutics. Its infrared spectrum shows carbonyl stretches at 1685–1725 cm⁻¹ (amide and ketone) and characteristic absorptions for C-S (thioether) at ~650 cm⁻¹, while nuclear magnetic resonance spectra display distinct aromatic proton signals between δ 7.0–8.5 ppm and an exchangeable amide proton near δ 10.3 ppm .
This compound emerged during the early 2000s amid intensive exploration of quinazoline derivatives as kinase inhibitors and DNA-interactive agents. Its synthesis (first reported circa 2007) was motivated by structural bioisosterism strategies, wherein the quinazoline core replaced phthalazinone systems in established PARP-1 inhibitors like Olaparib. Researchers exploited the quinazoline’s capacity to occupy the nicotinamide-ribose (NI) binding site in PARP-1 through hydrogen bonding and π-stacking, while the 4-phenyl extension enhanced affinity for the adenine-ribose (AD) subpocket. The specific incorporation of a thioether-linked acetamide arm represented an innovative approach to mimic the carboxamide linker in clinical PARP inhibitors while introducing novel steric and electronic properties .
Synthetic routes typically involve sequential heterocycle formation and alkylation:
This compound exemplifies "privileged scaffold" optimization in medicinal chemistry, building upon historical quinazoline drugs like the EGFR inhibitor gefitinib and the PARP inhibitor veliparib. Its design specifically addresses limitations of early-generation inhibitors by enhancing target affinity through auxiliary hydrophobic interactions and balanced physicochemical properties [10].
N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide belongs to a structurally diverse class of acetamide-thioether hybrids characterized by a -S-CH₂-C(O)-NH- linker bridging aromatic or heterocyclic systems. Its distinctiveness lies in the specific combination of a 4-phenylquinazoline as the thioether anchor and a para-acetyl-substituted aniline as the acetamide terminus. This configuration differentiates it from three primary subclasses within this chemical family:
Table 2: Classification Among Acetamide-Thioether Hybrids
Structural Type | Representative Compound | Key Biological Activity |
---|---|---|
Quinazoline/Acetamide | N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | PARP-1 inhibition, anticancer |
Triazole/Acetamide | N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Antimicrobial screening |
Imidazole/Acetamide | N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide | Kinase modulation |
Quinazolinone/Acetamide | N-(4-acetylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide | Anti-inflammatory, analgesic |
Functionally, the compound’s 4-phenylquinazoline moiety confers superior DNA-targeting potential compared to simpler aryl or alkyl thioethers (e.g., N-(4-cyclohexylphenyl)-2-(2-hydroxyethylthio)acetamide). The acetyl group at the acetamide terminus enhances electrophilicity versus unsubstituted phenyl analogues, facilitating interactions with nucleophilic enzyme residues. This is evidenced by its potent PARP-1 inhibition (IC₅₀ comparable to Olaparib in analogues) and selective cytotoxicity against cancer cell lines like MCF-7 (breast adenocarcinoma) via G2/M phase arrest and apoptosis induction .
Mechanistically, these hybrids exploit the thioether’s role as a metabolically stable bioisostere for ethers (-O-) or amines (-NH-), resisting enzymatic degradation while maintaining optimal linker length (3–5 atoms between pharmacophores). The acetamide carbonyl serves as a hydrogen-bond acceptor critical for anchoring to kinase or polymerase active sites, as validated through molecular docking studies showing binding energies ≤ −8.5 kcal/mol for PARP-1 complexes [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9